Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate
Description
Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate (CAS: 927802-62-8) is a dibenzooxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene moieties. Key structural attributes include:
Properties
IUPAC Name |
methyl 8-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-4-6-14-11(7-12)9-17-13-8-10(16(18)20-2)3-5-15(13)21-14/h3-8,17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOGVVDQFJSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(=O)OC)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H15NO3
- Molecular Weight : 255.29 g/mol
- CAS Number : 2244-60-2
The compound features a dibenzo[b,f][1,4]oxazepine core structure, which is known for its ability to interact with various biological targets. The methoxy and carboxylate functional groups enhance its solubility and bioactivity.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.
- DNA Interaction : Potential interactions with DNA may lead to alterations in gene expression and cellular proliferation.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These results indicate that the compound is particularly effective against breast cancer cells, suggesting a potential role in cancer therapy.
Antioxidative Activity
The antioxidative properties of this compound have also been investigated. It has shown significant activity in reducing oxidative stress markers in vitro, which may contribute to its antiproliferative effects. Comparative studies indicated that it outperformed standard antioxidants like BHT in various assays .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be 8 µM .
Case Studies and Research Findings
Case Study 1: Antiproliferative Efficacy
A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives revealed that those with additional methoxy groups exhibited enhanced antiproliferative activity against the MCF-7 cell line. The structure-activity relationship (SAR) indicated that the positioning of substituents significantly influenced biological outcomes .
Case Study 2: Mechanistic Insights
Research utilizing molecular docking studies suggested that this compound binds effectively to the active sites of target proteins involved in cancer progression, thereby inhibiting their function and leading to reduced cell viability .
Scientific Research Applications
Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate is a compound that belongs to the dibenzo[b,f][1,4]oxazepine class, which is characterized by its unique heterocyclic structure. This compound has garnered interest in various scientific research applications due to its potential biological activities and chemical properties. Below is a detailed examination of its applications, alongside relevant data tables and case studies.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to the structural characteristics common to dibenzo[b,f][1,4]oxazepines. Compounds from this class have been studied for their pharmacological properties, including:
- Antidepressant Activity: Similar compounds have shown promise as antidepressants by modulating neurotransmitter systems.
- Antitumor Activity: Some dibenzo[b,f][1,4]oxazepines have demonstrated cytotoxic effects against various cancer cell lines.
Neurobiology
Research indicates that dibenzo[b,f][1,4]oxazepines may interact with neurotransmitter receptors, making them candidates for studies in neurobiology. Their ability to influence neuronal signaling pathways could lead to developments in treatments for neurological disorders.
Synthetic Chemistry
The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. It may be utilized in the synthesis of more complex molecules or as a building block in drug development.
Case Study 1: Antidepressant Properties
A study on similar dibenzo[b,f][1,4]oxazepines indicated their potential as serotonin reuptake inhibitors (SRIs), which are commonly used in treating depression. The findings suggest that modifications in the structure could enhance efficacy and reduce side effects.
Case Study 2: Antitumor Activity
Research on related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of structural features in biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Oxazepine vs. Thiazepine Derivatives
The replacement of the oxygen atom in the oxazepine ring with sulfur yields thiazepine analogs, which exhibit distinct electronic and steric properties. For example:
- 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (CAS: 59207-23-7):
Substituent Variations
Ester vs. Amide/Carboxylic Acid Derivatives
- Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate (CAS: N/A):
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (CAS: N/A):
| Parameter | Target Compound | Diazepine Ester | Oxazepine Amide |
|---|---|---|---|
| Core Structure | Oxazepine | Diazepine | Oxazepine |
| Key Functional Group | Methyl ester | Ethyl ester | Amide |
| Synthesis Yield | Not reported | 40% | Up to 83% |
Impact : Ester groups improve metabolic stability compared to carboxylic acids, while amides enhance hydrogen-bonding capacity for target engagement .
Oxidation State and Byproduct Formation
- 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (CAS: N/A): Contains a sulfoxide (5-oxide) due to H₂O₂ oxidation. Byproduct formation (~5% dioxide) noted during synthesis .
| Parameter | Target Compound | Sulfoxide Derivative |
|---|---|---|
| Oxidation State | No sulfur oxidation | Sulfoxide (5-oxide) |
| Byproducts | Not reported | ~5% dioxide |
Impact : Sulfoxides may exhibit altered pharmacokinetics, including prolonged half-life and reduced toxicity .
Preparation Methods
Cyclocondensation of Substituted Precursors
A common approach involves the condensation of substituted 2-aminophenols with 2-halobenzaldehydes or related aromatic aldehydes to form the dibenzoxazepine scaffold. This method is well-documented in the literature for dibenzoxazepine derivatives and involves acid-catalyzed cyclization.
Use of Halogenated Intermediates and Nucleophilic Substitution
Halogenated dibenzoxazepine intermediates, such as 8-chloro-10,11-dihydrodibenzo[b,f]oxazepine derivatives, serve as key substrates for nucleophilic substitution reactions to introduce functional groups.
- Hydrazine monohydrate reflux with 8-chloro intermediates in ethanol yields substituted hydrazones, which can be purified by filtration and rinsing.
- Aminoacetyl derivatives of 8-chloro dibenzoxazepines react with nucleophiles in the presence of trimethylaluminum or other organometallic reagents to form substituted products.
Esterification and Methylation
The carboxylate group at the 8-position is commonly introduced or modified by esterification reactions:
- Methyl esters of carboxylic acids are prepared by reacting the acid with methanol under acidic or basic catalysis.
- In the case of methyl 2-methoxy derivatives, methylation can be achieved by treatment with methylating agents or by using methylated precursors during synthesis.
Representative Experimental Procedure (From Patent US5212169A)
This protocol highlights the use of organometallic reagents and nucleophilic substitution on halogenated intermediates, followed by chromatographic purification.
Alternative Synthetic Strategies
Copper-Catalyzed Cyclization and N-Arylation
Recent literature reports copper-catalyzed intramolecular N-arylation and cyclization as efficient methods for constructing dibenzoxazepine cores. These methods allow for milder conditions and broader substrate scope.
Multi-Component Reactions and Domino Sequences
Advanced synthetic routes include:
- Ugi four-component reactions followed by intramolecular O-arylation to assemble the dibenzoxazepine framework.
- Domino elimination-rearrangement-addition sequences to build complex derivatives in fewer steps.
Summary Table of Preparation Methods
| Method | Key Reaction Type | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Acid-catalyzed ring closure | Substituted 2-aminophenols + 2-halobenzaldehydes | Acidic medium, reflux | Straightforward, well-established | Requires specific substituted precursors |
| Nucleophilic Substitution on Halogenated Intermediates | Substitution with hydrazine or organometallics | 8-chloro dibenzoxazepine derivatives | Reflux in ethanol or room temp in toluene | Versatile functionalization | Multi-step, moderate yields |
| Copper-Catalyzed Intramolecular N-Arylation | Catalytic cyclization | N-arylindoles or related precursors | Copper catalyst, microwave-assisted | Mild conditions, fast reactions | Requires catalyst optimization |
| Multi-Component & Domino Reactions | Ugi reaction + O-arylation | Amines, aldehydes, isocyanides, acids | Multi-step, varied | Diversity-oriented synthesis | Complex reaction setup |
Research Findings on Preparation Efficiency
- Yields for key intermediates and final products vary from 32% to 77%, with purification by flash chromatography or distillation improving purity.
- The use of trimethylaluminum and palladium on carbon catalysts facilitates selective functional group transformations under mild conditions.
- Microwave-assisted copper catalysis offers a promising alternative for rapid synthesis with potentially higher throughput and substrate flexibility.
Q & A
Q. What synthetic routes are most effective for producing Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Key synthetic strategies include:
- Condensation-Cyclization: Condensation of 2-aminophenol derivatives with substituted 2-chlorobenzaldehydes, followed by cyclization in DMSO at 120°C, yielding 68–72% of dibenzo[b,f][1,4]oxazepine derivatives .
- Cyclization with POCl3: Cyclization of ethyl 3-propionylamino-4-(3-methoxyphenoxy)benzoate using POCl3 in refluxing toluene, applicable to analogous carboxylate derivatives .
Optimization Factors:
-
Temperature: Higher temperatures (e.g., reflux conditions) improve cyclization efficiency but may require inert atmospheres to prevent decomposition.
-
Catalyst/Solvent: Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics, while Lewis acids like POCl3 facilitate ring closure.
-
Yield Comparison:
Method Conditions Yield Reference Condensation-Cyclization DMSO, 120°C 68–72% POCl3-Mediated Cyclization Toluene, reflux ~70%*
*Estimated based on analogous reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are essential for verifying the dibenzo[b,f][1,4]oxazepine scaffold, methoxy/carboxylate substituents, and dihydro configuration. For example, 1H NMR can confirm the absence of olefinic protons in the 10,11-dihydro moiety .
- HPLC-PDA/MS: Reverse-phase HPLC with photodiode array detection ensures purity (>95%), while high-resolution mass spectrometry (HRMS) confirms molecular weight .
- Elemental Analysis: Validates empirical formula (e.g., C16H13NO5) .
Q. What safety protocols are essential during laboratory handling of this compound?
Methodological Answer:
- PPE: Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., POCl3, DMSO) .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from POCl3) before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound’s chiral derivatives?
Methodological Answer:
- Asymmetric Catalysis: Use chiral phosphoric acids (CPAs) with Ag(I) catalysts to induce enantioselectivity in key steps. For example, CPA/AgOAc systems enable asymmetric alkynylation of cyclic imines, yielding 11-substituted dihydrodibenzo[b,f][1,4]oxazepines with >90% enantiomeric excess (ee) .
- Stereochemical Control: Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane) to enhance stereoselectivity .
Q. What computational strategies are employed to predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., influenza cap-dependent endonuclease). Dihydrodibenzo[b,f]oxazepine derivatives exhibit π-π stacking with aromatic residues in catalytic pockets .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
Q. How do structural modifications impact the compound’s bioactivity, and what SAR trends are observed?
Methodological Answer:
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts. For example, dihydrodibenzo[b,f]oxazepine derivatives are typically eluted at 30–40% ethyl acetate .
- Recrystallization: Employ ethanol/water mixtures to isolate high-purity crystals (>99% by HPLC) .
Q. How can stability studies be designed to evaluate the compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Dihydrodibenzo[b,f]oxazepines are prone to oxidation at the 10,11-dihydro moiety, requiring inert atmosphere storage .
- pH Stability: Assess solubility and degradation in buffers (pH 1–10) to identify optimal formulation conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
